(2-ETHOXY-1-NAPHTHYL)(MORPHOLINO)METHANONE
Overview
Description
(2-Ethoxy-1-naphthyl)(morpholino)methanone is an organic compound belonging to the class of naphthalenecarboxamides. It contains a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions.
Preparation Methods
The synthesis of (2-ethoxy-1-naphthyl)(morpholino)methanone typically involves the reaction of 2-ethoxy-1-naphthaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2-Ethoxy-1-naphthyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the morpholino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
(2-Ethoxy-1-naphthyl)(morpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: The compound can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (2-ethoxy-1-naphthyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound’s naphthalene moiety allows it to interact with aromatic amino acids in proteins, potentially affecting protein function. The morpholino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
(2-Ethoxy-1-naphthyl)(morpholino)methanone can be compared with other similar compounds such as:
(2-Methoxy-1-naphthyl)(morpholino)methanone: Similar in structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-1-naphthyl)(4-morpholinyl)methanone: Similar but with variations in the morpholino group.
(2-Ethoxy-1-naphthyl)(pyrrolidinyl)methanone: Contains a pyrrolidine ring instead of a morpholine ring
These comparisons highlight the unique properties of this compound, particularly its potential for diverse applications in scientific research.
Properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-morpholin-4-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-15-8-7-13-5-3-4-6-14(13)16(15)17(19)18-9-11-20-12-10-18/h3-8H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMFKZACIVAPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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